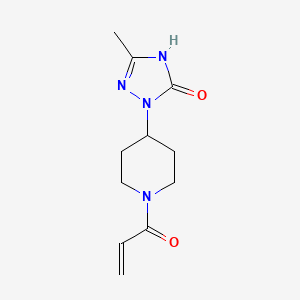
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and is widely used as a research tool to study Parkinson's disease, neurodegeneration, and mitochondrial dysfunction.
作用機序
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one inhibits mitochondrial complex I, which is a critical component of the electron transport chain. This leads to the generation of reactive oxygen species and mitochondrial dysfunction, which ultimately results in the degeneration of dopaminergic neurons in the substantia nigra. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is metabolized to MPP+ by monoamine oxidase-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria and inhibits complex I, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has been shown to induce Parkinson's disease-like symptoms in animal models. These symptoms include tremors, rigidity, and bradykinesia. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one also induces the degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been shown to induce mitochondrial dysfunction and oxidative stress in various cell types.
実験室実験の利点と制限
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent and specific inhibitor of mitochondrial complex I, making it an excellent research tool for studying mitochondrial dysfunction and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models are well-established and widely used in preclinical drug development. However, there are limitations to using 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one in lab experiments. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is highly toxic and requires specialized equipment and expertise for handling. Additionally, 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models do not fully recapitulate the human disease.
将来の方向性
There are several future directions for 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one research. One direction is to develop new therapies that target mitochondrial dysfunction and oxidative stress in neurodegenerative diseases. Another direction is to develop new animal models that better recapitulate the human disease. Additionally, there is a need for better understanding of the mechanisms underlying 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced neurodegeneration and the role of mitochondrial dysfunction in other neurodegenerative diseases.
合成法
The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one involves the reaction of 1-acetyl-4-(4-methoxyphenyl)piperazine with methylhydrazinecarboxylate. The resulting compound is then reacted with acryloyl chloride to produce 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one. The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a multistep process that requires specialized equipment and expertise.
科学的研究の応用
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is widely used as a research tool to study Parkinson's disease and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent inhibitor of mitochondrial complex I, which leads to the generation of reactive oxygen species and mitochondrial dysfunction. This results in the degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
特性
IUPAC Name |
5-methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-10(16)14-6-4-9(5-7-14)15-11(17)12-8(2)13-15/h3,9H,1,4-7H2,2H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYDMOXSFAVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

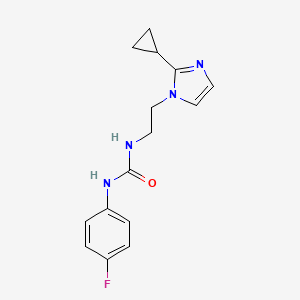
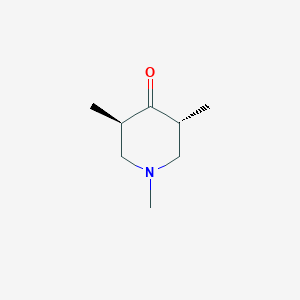

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)

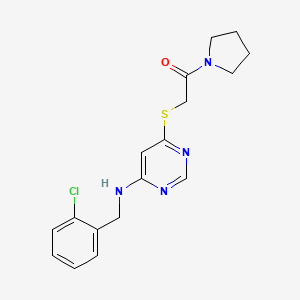
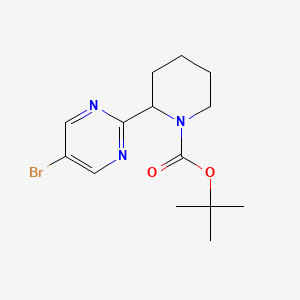
![2-tert-butyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2949677.png)
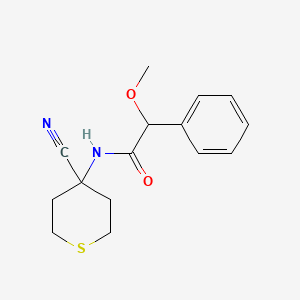
![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![5-(4-(diethylamino)phenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949686.png)
![3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride](/img/structure/B2949687.png)
